N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a bisubstituted oxalamide featuring a 2-chlorophenyl group at the N1 position and a 4-sulfamoylphenethyl group at the N2 position. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs offer insights into its likely properties and applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-10-9-11-5-7-12(8-6-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYXYLBQDUDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide backbone.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the oxalamide intermediate.
Attachment of the sulfamoylphenethyl group: This step involves the reaction of a sulfamoylphenethyl derivative with the oxalamide intermediate, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Variations and Substituent Effects
Oxalamides are highly tunable, with bioactivity and physicochemical properties influenced by substituents on both aromatic and aliphatic groups. Key comparisons include:
Aromatic Substituents
N1-(3-Chloro-4-fluorophenyl) Derivatives (Compound 28, ):
- Substitution at the 3-chloro-4-fluorophenyl position introduces steric hindrance and electronic effects, enhancing binding to hydrophobic pockets in enzymes like cytochrome P450 4F11.
- Compared to the target compound’s 2-chlorophenyl group, this derivative’s meta- and para-halogens may alter metabolic stability.
- N1-(4-Chlorophenyl) Derivatives (Compounds 13–15, ): Para-chlorophenyl-substituted analogs exhibit antiviral activity against HIV, with LC-MS data (e.g., m/z 479.12 for Compound 13) confirming molecular integrity.
N2-Aliphatic/Aromatic Groups
4-Methoxyphenethyl Derivatives (Compounds 19–23, ):
- Methoxy (–OCH₃) groups enhance lipophilicity and electron-donating effects. For example, Compound 20 (N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) shows moderate yields (33%) and ESI-MS m/z 333.1 .
- The target’s sulfamoylphenethyl group replaces methoxy with a polar sulfonamide, likely improving aqueous solubility and target engagement via H-bonding.
Thiazolylmethyl and Pyrrolidinyl Groups (Compounds 14–15, ):
- Heterocyclic moieties (e.g., thiazole in Compound 14) contribute to antiviral activity. However, these groups may increase metabolic complexity compared to the target’s straightforward phenethyl chain.
Physicochemical and Spectral Data
Key spectral comparisons (¹H NMR, LC-MS) from analogs:
Biological Activity
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound belonging to the oxalamide family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 359.82 g/mol. The structure features a 2-chlorophenyl group and a 4-sulfamoylphenethyl moiety attached to an oxalamide backbone, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, particularly enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : There are indications that the compound may possess antimicrobial properties, although further studies are required to confirm these effects.
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced the viability of various cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the PI3K/Akt signaling pathway.
- Anti-inflammatory Mechanism : Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's ability to inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
- Antimicrobial Studies : A laboratory screening test evaluated the compound's effectiveness against a range of bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | Contains dimethyl groups | Enhanced lipophilicity |
| N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide | Pyridine ring present | Different binding affinities |
| N1,N2-bis(2-chlorophenyl)oxalamide | Two chlorophenyl groups | Potential for increased biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
